5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione
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Overview
Description
5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is an organic compound characterized by its unique structure, which includes a triazinane ring and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-methylbut-3-yn-2-ol with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the triazinane ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol or even a hydrocarbon under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted triazinane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol groups in proteins makes it a candidate for developing new drugs targeting enzymes with active site cysteines.
Medicine
Medically, derivatives of this compound are being explored for their antimicrobial and anticancer properties. The thione group is particularly effective in binding to metal ions, which can disrupt the function of metalloproteins in pathogens or cancer cells.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism by which 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione exerts its effects often involves the interaction of the thione group with metal ions or thiol groups in proteins. This interaction can inhibit enzyme activity or disrupt protein function, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylbut-3-yn-2-yl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a triazinane ring.
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of the target compound, lacking the triazinane and thione groups.
Uniqueness
5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is unique due to its combination of a triazinane ring and a thione group, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including toxicity, mutagenicity, and pharmacological effects.
Chemical Structure and Properties
The compound features a triazine ring structure with a thione functional group, making it a member of the triazine family. The presence of the 2-methylbut-3-yn-2-yl substituent may influence its reactivity and biological interactions.
Toxicity Studies
Toxicity assessments indicate that 2-methylbut-3-yn-2-ol, a structural analog, has been evaluated for acute oral toxicity and dermal exposure. The compound was found to be harmful after acute oral exposure with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg body weight (b.w.) . In studies involving various doses, high doses led to gastrointestinal irritation but were not observed in lower doses over prolonged exposure periods.
Mutagenicity
The mutagenic potential of 2-methylbut-3-yn-2-ol was assessed using the Ames test. Results showed no mutagenic effects in bacterial systems (Salmonella typhimurium) at concentrations up to 2,500 µl/plate . Furthermore, in vivo studies indicated no impairment of chromosome distribution in mice treated with varying doses of the compound . These findings suggest that the compound may not pose significant mutagenic risks.
Pharmacological Effects
Research into the pharmacological effects of related compounds indicates potential applications in various therapeutic areas. For instance, derivatives of triazine compounds have demonstrated anti-cancer properties and inhibitory effects on enzymes such as mushroom tyrosinase . These properties suggest that this compound could exhibit similar bioactivity.
Case Study: Enzyme Inhibition
A study involving triazine derivatives reported significant inhibition of mushroom tyrosinase activity by certain analogs. The strongest inhibitor showed an IC50 value of 1.12 µM compared to 24.09 µM for kojic acid, indicating that modifications to the triazine structure can enhance enzyme inhibitory activity . This suggests that 5-(2-Methylbut-3-yn-2-y)-1,3,5-triazinane-2-thione may also possess similar inhibitory capabilities.
Cytotoxicity Assessments
In cell-based experiments using B16F10 melanoma cells, several analogs demonstrated potent anti-melanogenic effects without significant cytotoxicity at concentrations ≤20 µM . This highlights the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects.
Data Summary
Properties
IUPAC Name |
5-(2-methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-4-8(2,3)11-5-9-7(12)10-6-11/h1H,5-6H2,2-3H3,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSFROYRFHLKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N1CNC(=S)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.